2,3-Epoxypropyl 4-methoxyphenyl ether CAS 2211-94-1 properties
2,3-Epoxypropyl 4-methoxyphenyl ether CAS 2211-94-1 properties
Technical Whitepaper: 2,3-Epoxypropyl 4-methoxyphenyl ether (CAS 2211-94-1)
Part 1: Executive Summary
2,3-Epoxypropyl 4-methoxyphenyl ether (CAS 2211-94-1), frequently referred to as Glycidyl 4-methoxyphenyl ether or GME , is a functionalized aryl glycidyl ether serving as a critical intermediate in organic synthesis and pharmaceutical development. Characterized by a reactive oxirane ring coupled to a para-methoxyphenol moiety, GME acts as a versatile electrophile in ring-opening reactions.
Its primary utility spans two distinct domains: medicinal chemistry , where it serves as a structural scaffold for
Part 2: Chemical Identity & Physicochemical Profile
GME is a white crystalline solid at room temperature, though impurities can lower the melting point significantly. It exhibits low water solubility but dissolves readily in organic solvents such as dichloromethane, ethanol, and DMSO.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source |
| CAS Registry Number | 2211-94-1 | CAS Common Chem |
| IUPAC Name | 2-[(4-Methoxyphenoxy)methyl]oxirane | IUPAC |
| Molecular Formula | C | Sigma-Aldrich |
| Molecular Weight | 180.20 g/mol | PubChem |
| Melting Point | 45–48 °C (High purity forms may reach 54–55 °C) | Lit. / RSC |
| Boiling Point | 175–182 °C @ 3 Torr | CAS DataBase |
| Density | ~1.12 g/cm³ (Predicted) | ChemBook |
| Solubility | Soluble in EtOH, CHCl | Experimental |
| Appearance | White to off-white crystalline solid | Alfa Aesar |
Part 3: Spectroscopic Profile (Self-Validation)
To verify the identity of synthesized or purchased GME, the following spectroscopic signals are diagnostic.
-
H NMR (300 MHz, CDCl
):- 6.80–6.90 (m, 4H): Characteristic AA'BB' aromatic system of the 4-methoxyphenyl group.
-
4.10–4.20 (dd, 1H) & 3.90–4.00 (dd, 1H): Diastereotopic protons of the ether linkage (-O-CH
-epoxide). -
3.77 (s, 3H): Strong singlet corresponding to the methoxy group (-OCH
). - 3.30–3.35 (m, 1H): Methine proton of the epoxide ring.
- 2.70–2.90 (m, 2H): Terminal epoxide methylene protons.
-
IR Spectrum (ATR):
-
1250 cm
: Strong aryl ether C-O stretch. -
910–915 cm
: Characteristic oxirane ring deformation (asymmetric). -
825 cm
: Para-substituted benzene out-of-plane bending.
-
Part 4: Synthetic Pathways & Manufacturing
The industrial and laboratory standard for synthesizing GME involves the O-alkylation of 4-methoxyphenol (MeHQ) with epichlorohydrin. This reaction requires careful control of stoichiometry and basicity to prevent polymerization or hydrolysis.
Protocol: Phase-Transfer Catalyzed Synthesis
Reagents:
-
4-Methoxyphenol (1.0 eq)
-
Epichlorohydrin (4.0–5.0 eq) – Excess serves as solvent and reduces oligomerization.
-
Sodium Hydroxide (NaOH) (1.5 eq, 40% aq. solution)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase Transfer Catalyst.
Workflow:
-
Dissolution: Dissolve 4-methoxyphenol and TBAB in the excess epichlorohydrin. Cool to 0 °C.
-
Addition: Dropwise addition of 40% NaOH solution over 30 minutes. The exotherm must be controlled to keep
°C. -
Reaction: Allow to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Dilute with diethyl ether or ethyl acetate. Wash organic layer with water (
) and brine ( ).[1] -
Purification: Dry over Na
SO , concentrate in vacuo. Recrystallize from ethanol/water or purify via flash chromatography (Silica, Hexane:EtOAc gradient).
Mechanism:
The phenoxide ion, generated by NaOH at the interface, is transported into the organic phase by TBAB, where it attacks the primary carbon of epichlorohydrin (S
Figure 1: Phase-transfer catalyzed synthesis workflow for Glycidyl 4-methoxyphenyl ether.
Part 5: Reactivity & Mechanistic Insights
GME is an "activated" ether due to the ring strain of the epoxide (~27 kcal/mol). Its reactivity is dominated by nucleophilic ring-opening.
Regioselectivity
Under basic or neutral conditions , nucleophiles (amines, thiols, alkoxides) attack the least hindered carbon (terminal CH
Aminolysis (Drug Synthesis)
Reaction with isopropylamine yields the core structure of beta-blockers.
Figure 2: Divergent reactivity pathways: Chemical aminolysis vs. Enzymatic hydrolysis.
Part 6: Applications in Research & Development
Substrate for Epoxide Hydrolase (mEH) Assays
GME is a standard substrate for measuring the activity of microsomal epoxide hydrolase.
-
Method: GME is incubated with liver microsomes.
-
Detection: The reaction produces 3-(4-methoxyphenoxy)-1,2-propanediol.
-
Quantification: High-Performance Thin-Layer Chromatography (HPTLC) or HPLC is used to separate the substrate from the diol product.
-
Advantage: The methoxy group provides a distinct UV chromophore (295 nm or 225 nm) facilitating sensitive detection compared to aliphatic epoxides.
Polymer Stabilization
In materials science, GME is used as a scavenger for hydrochloric acid (HCl) in chlorinated polymers (e.g., PVC). The epoxide ring reacts with free HCl to form a chlorohydrin, preventing the autocatalytic degradation of the polymer matrix.
Part 7: Handling, Safety, & Toxicology
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects (Muta. 2). |
Critical Safety Protocol:
-
Containment: Handle only in a fume hood. Epoxides are potential alkylating agents; avoid inhalation of dust/vapors.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store at 2–8 °C (refrigerated) to prevent slow hydrolysis or polymerization. Keep under inert gas (Argon/Nitrogen) if possible.
Part 8: References
-
ChemicalBook. (2023). 2,3-Epoxypropyl 4-methoxyphenyl ether Properties and Safety. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Glycidyl 4-methoxyphenyl ether.[2] Retrieved from
-
Van den Eeckhout, E., et al. (1985).[3][4] High-performance thin-layer chromatography assay for epoxide hydrolase activity.[4] Journal of Chromatography A, 318(2), 343-349. Retrieved from
-
Toda, F., et al. (2020). Green synthesis of glycidyl ethers. Electronic Supplementary Information, RSC Advances. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: Glycidyl 4-methoxyphenyl ether 99%. Retrieved from
